P 22077

Catalog No.
S548216
CAS No.
1247819-59-5
M.F
C12H7F2NO3S2
M. Wt
315.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
P 22077

CAS Number

1247819-59-5

Product Name

P 22077

IUPAC Name

1-[5-(2,4-difluorophenyl)sulfanyl-4-nitrothiophen-2-yl]ethanone

Molecular Formula

C12H7F2NO3S2

Molecular Weight

315.3 g/mol

InChI

InChI=1S/C12H7F2NO3S2/c1-6(16)11-5-9(15(17)18)12(20-11)19-10-3-2-7(13)4-8(10)14/h2-5H,1H3

InChI Key

RMAMGGNACJHXHO-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

P22077; P-22077; P 22077.

Canonical SMILES

CC(=O)C1=CC(=C(S1)SC2=C(C=C(C=C2)F)F)[N+](=O)[O-]

The exact mass of the compound 1-[5-(2,4-Difluoro-phenylsulfanyl)-4-nitro-thiophen-2-yl]-ethanone is 314.98354 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

P 22077 is a high-purity (>98%), cell-permeable, and selective irreversible inhibitor of the ubiquitin-specific proteases USP7 (HAUSP) and USP47. In biochemical profiling, it demonstrates an IC50 of approximately 8.0 to 8.6 µM for USP7 and 8.7 µM for USP47, effectively destabilizing downstream targets such as HDM2, Claspin, and Tip60 to promote p53-mediated apoptosis . From a procurement and material-selection perspective, P 22077 is highly valued for its robust solubility in standard organic solvents (up to 75 mM in DMSO) and its validated transition capability from cell-free high-throughput screening (HTS) assays to complex in vivo orthotopic xenograft models . These baseline properties make it a standardized, reliable probe for isolating deubiquitinase-dependent pathways in oncology and DNA damage response research.

When procuring deubiquitinase (DUB) inhibitors, substituting P 22077 with broad-spectrum agents like PR-619 or non-selective isopeptidase inhibitors (e.g., NSC632839) fundamentally compromises assay integrity by inducing off-target ubiquitination cascade disruptions and generalized cytotoxicity . Furthermore, while the close structural analog P5091 offers slightly higher biochemical potency, P 22077 possesses a specifically validated, quantitative track record for synergistic chemosensitization with doxorubicin and etoposide in highly resistant neuroblastoma lines (such as LA-N-6) and established dosing parameters for orthotopic in vivo models . For laboratories standardizing combinatorial screening panels or transitioning from cell-free DUB profiling to complex xenograft models, procuring the exact P 22077 compound ensures reproducible, pathway-specific stabilization of the p53-HDM2 axis without the confounding pleiotropic toxicity of generic or broad-spectrum substitutes.

High-Fidelity USP7/47 Selectivity Over Broad-Spectrum DUB Inhibitors

P 22077 demonstrates selective, irreversible inhibition of USP7 (IC50 = 8.0-8.6 µM) and USP47 (IC50 = 8.7 µM), while exhibiting negligible activity (IC50 >50 µM) against other proteases such as DEN1 and SENP2core. In contrast, broad-spectrum alternatives like PR-619 inhibit a wide array of DUBs, leading to off-target cytotoxicity. This >6-fold selectivity window ensures that downstream readouts, such as HDM2 degradation and p53 stabilization, are strictly USP7-dependent.

Evidence DimensionProtease Selectivity (IC50)
Target Compound DataUSP7 IC50 = 8.0-8.6 µM; DEN1/SENP2core IC50 >50 µM
Comparator Or BaselinePR-619 (Broad-spectrum pan-DUB inhibition)
Quantified Difference>6-fold selectivity window for USP7/47 over off-target proteases compared to pan-DUB inhibitors.
ConditionsIn vitro fluorescence-based multiplex DUB profiling assays

Ensures researchers can isolate the USP7-HDM2-p53 axis without the off-target pleiotropic effects and confounding data associated with pan-DUB inhibitors.

Validated Cellular Permeability and In Vivo Xenograft Suppression

A major failure point in DUB inhibitor procurement is the inability to transition from biochemical assays to physiological models due to poor membrane permeability. P 22077 overcomes this by demonstrating robust cell permeability (active at 15-45 µM in whole-cell lysates) and proven efficacy in vivo. In orthotopic neuroblastoma mouse models, P 22077 significantly inhibits the xenograft growth of MYCN-amplified cell lines, providing a validated pharmacokinetic baseline that generic, in vitro-restricted inhibitors cannot offer.

Evidence DimensionIn vivo tumor growth inhibition
Target Compound DataSignificant xenograft suppression in orthotopic NB mouse models
Comparator Or BaselineEarly-generation/in vitro-restricted DUB inhibitors (poor membrane permeability)
Quantified DifferenceEnables direct transition from biochemical assays to in vivo efficacy models without compound re-engineering.
ConditionsOrthotopic neuroblastoma (NB) mouse models

Procurement of P 22077 guarantees a compound that bridges the gap between cell-free biochemical screening and complex in vivo physiological modeling, reducing downstream development risks.

Synergistic Chemosensitization in Chemoresistant Cell Lines

In combinatorial oncology screening, P 22077 provides a quantifiable synergistic advantage. At a concentration of 5 µM, P 22077 significantly augments the cytotoxic effects of standard chemotherapeutics like doxorubicin (Dox) and etoposide (VP-16) in neuroblastoma cells with an intact USP7-HDM2-p53 axis . Crucially, it sensitizes chemoresistant LA-N-6 cells to these agents, establishing a clear performance baseline over using single-agent chemotherapeutics or non-synergistic USP inhibitors.

Evidence DimensionCytotoxicity / Apoptosis induction
Target Compound DataEnhanced p53-mediated apoptosis at 5 µM in combination with Dox/VP-16
Comparator Or BaselineDoxorubicin or Etoposide single-agent baselines
Quantified DifferenceSignificant augmentation of cytotoxicity and reversal of resistance in LA-N-6 lines.
ConditionsChemoresistant LA-N-6 neuroblastoma cell assays

This validated synergy makes P 22077 an essential procurement choice for researchers designing combinatorial drug screening panels targeting chemoresistant oncology models.

High Solubility and Formulation Stability for High-Throughput Screening

For high-throughput screening (HTS) and multiplexed biochemical assays, compound processability is critical. P 22077 exhibits exceptional solubility in DMSO, reaching concentrations up to 75 mM (approximately 23.6 mg/mL) . This highly concentrated stock capability contrasts sharply with more lipophilic or structurally rigid DUB inhibitors that frequently precipitate or cap at <10 mM in standard assay buffers. This physical property allows for minimal solvent volume addition during cellular dosing, preventing DMSO-induced baseline cytotoxicity.

Evidence DimensionMaximum DMSO Solubility
Target Compound Data75 mM (up to 55 mg/mL with sonication)
Comparator Or BaselineStandard lipophilic DUB inhibitors (<10 mM solubility limit)
Quantified Difference>7-fold higher stock concentration capacity.
ConditionsStandard laboratory preparation in DMSO at room temperature

High solubility minimizes the final DMSO concentration in cellular assays, preventing solvent-induced cytotoxicity and ensuring assay reproducibility across automated liquid handling systems.

Targeted p53-HDM2 Axis Oncology Modeling

P 22077 is the right choice for isolating USP7-dependent stabilization of p53 in neuroblastoma and other cancer models. Its high selectivity ensures that downstream readouts are not confounded by the off-target degradation commonly seen with broad-spectrum DUB inhibitors .

In Vivo Xenograft and Pharmacokinetic Studies

Due to its proven cell permeability and validated efficacy in orthotopic mouse models, P 22077 is highly suitable for translational oncology research, allowing a seamless transition from in vitro screening to in vivo physiological modeling without the need for compound re-engineering .

Combinatorial Chemotherapy Screening Panels

P 22077 is highly suited for assays evaluating the reversal of chemoresistance. Its quantified ability to sensitize resistant lines (e.g., LA-N-6) makes it a critical adjunct control when testing DNA-damaging agents like doxorubicin and etoposide.

High-Throughput Deubiquitinase (DUB) Profiling

With excellent DMSO solubility (up to 75 mM) and high purity (>98%), P 22077 serves as a reliable, reproducible USP7/47 benchmark control in multiplexed fluorescence-based DUB assays, minimizing solvent toxicity in automated liquid handling platforms .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.1

Hydrogen Bond Acceptor Count

7

Exact Mass

314.98354176 Da

Monoisotopic Mass

314.98354176 Da

Heavy Atom Count

20

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

1-{5-[(2,4-Difluorophenyl)sulfanyl]-4-nitrothiophen-2-yl}ethan-1-one

Dates

Last modified: 08-15-2023
1: Fan YH, Cheng J, Vasudevan SA, Dou J, Zhang H, Patel RH, Ma IT, Rojas Y, Zhao Y, Yu Y, Zhang H, Shohet JM, Nuchtern JG, Kim ES, Yang J. USP7 inhibitor P22077 inhibits neuroblastoma growth via inducing p53-mediated apoptosis. Cell Death Dis. 2013 Oct 17;4:e867. doi: 10.1038/cddis.2013.400. PubMed PMID: 24136231; PubMed Central PMCID: PMC3920959.
2: Dar A, Shibata E, Dutta A. Deubiquitination of Tip60 by USP7 determines the activity of the p53-dependent apoptotic pathway. Mol Cell Biol. 2013 Aug;33(16):3309-20. doi: 10.1128/MCB.00358-13. Epub 2013 Jun 17. PubMed PMID: 23775119; PubMed Central PMCID: PMC3753911.
3: Altun M, Kramer HB, Willems LI, McDermott JL, Leach CA, Goldenberg SJ, Kumar KG, Konietzny R, Fischer R, Kogan E, Mackeen MM, McGouran J, Khoronenkova SV, Parsons JL, Dianov GL, Nicholson B, Kessler BM. Activity-based chemical proteomics accelerates inhibitor development for deubiquitylating enzymes. Chem Biol. 2011 Nov 23;18(11):1401-12. doi: 10.1016/j.chembiol.2011.08.018. PubMed PMID: 22118674.

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